4-Hyxdroxy-2-iodo-3-methoxypyridine
Overview
Description
4-Hydroxy-2-iodo-3-methoxypyridine (4-HIOMP) is an organic compound with a wide range of applications in scientific research. It is a small, water-soluble molecule with a molecular weight of approximately 206 g/mol. It is a versatile molecule that can be used as a starting material for the synthesis of a variety of compounds, and it has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. 4-HIOMP is also used in the synthesis of a variety of other compounds, including polymers and catalysts. In addition, 4-HIOMP has been used in the synthesis of a number of drugs, including antifungals, antivirals, and antibiotics.
Scientific Research Applications
Synthesis and Reactivity
4-Hydroxy-2-iodo-3-methoxypyridine and its derivatives are of significant interest in synthetic chemistry, where their unique structural features facilitate various organic transformations. For instance, the synthesis and electrochemical polymerization of 3′-functionalised terthiophenes, including derivatives of 4-hydroxypyridines, have been explored for the development of new conducting polymers suitable for electrode coating to complex metal ions (Zanardi et al., 2006). Similarly, the preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts, derived from pyridines, have been studied for their potential in second-order nonlinear optics (Anwar et al., 2000).
Chemical Modification and Applications
Chemical modification of pyridine derivatives leads to compounds with diverse reactivities and applications. For instance, Cu-catalyzed N- and O-arylation of hydroxypyridines, including 4-hydroxypyridines, has been successfully achieved, showcasing the potential of these compounds in forming complex molecular architectures (Altman & Buchwald, 2007). Furthermore, the directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide, including methoxypyridine-N-oxide, has been explored to understand the regioselectivity of nitration reactions, highlighting the compound's utility in synthesizing specifically substituted pyridines (Hertog & Ammers, 2010).
Potential for Polymerization and Metal Complex Formation
The ring-opening polymerization of O-carboxyanhydride monomers derived from L-malic acid, using catalysts such as 4-methoxypyridine, has been reported, leading to hydrophilic poly(α-malic acid) polymers that degrade in aqueous solutions within 7 days, indicating potential biomedical applications (Pounder et al., 2011). Additionally, metal complexes of maltol and close analogues, including hydroxypyridinones, have been extensively investigated for their medicinal inorganic chemistry applications, demonstrating the broad utility of these ligands in chelating di- and trivalent metal ions for various therapeutic purposes (Thompson et al., 2006).
properties
IUPAC Name |
2-iodo-3-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUAOOINPKQOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458415 | |
Record name | 4-Hyxdroxy-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405137-17-9 | |
Record name | 4-Hyxdroxy-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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